molecular formula C8H14ClN3O B1454374 [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride CAS No. 1269225-18-4

[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride

Cat. No. B1454374
CAS RN: 1269225-18-4
M. Wt: 203.67 g/mol
InChI Key: BKUNJLWWGVWHOX-UHFFFAOYSA-N
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Description

“[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride” is a chemical compound with the CAS Number: 1269225-18-4. It has a molecular weight of 203.67 . The compound is stored at room temperature and is in solid form .


Molecular Structure Analysis

The IUPAC name for this compound is (5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride . The InChI code is 1S/C8H13N3O.ClH/c9-5-7-10-8(12-11-7)6-3-1-2-4-6;/h6H,1-5,9H2;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 203.67 .

Scientific Research Applications

Agricultural Chemical Research

1,2,4-Oxadiazole derivatives, including the compound , have been studied for their potential use in agricultural chemical research. They exhibit a broad spectrum of biological activities that could be beneficial in developing new pesticides . For instance, some derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . This suggests that [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride could be explored for its efficacy in controlling nematode and fungal infestations in crops.

Antibacterial Agents for Plant Pathogens

The compound has demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes bacterial diseases in rice plants . With EC50 values superior to some existing treatments, it holds promise as a potential alternative template for discovering novel antibacterial agents to combat plant pathogens affecting crops like rice .

Material Science

In material science, the structural properties of 1,2,4-oxadiazole derivatives can be of interest. The compound’s molecular framework could be utilized in the design and synthesis of new materials with specific properties, such as enhanced stability or unique electronic characteristics .

Chemical Synthesis

The compound can serve as a building block in chemical synthesis. Its reactive sites make it a candidate for constructing more complex molecules, potentially leading to the development of new drugs or other functional chemicals .

Cytotoxic Activity Against Tumor Cells

1,2,4-Oxadiazole derivatives have been found to exhibit cytotoxic activity against various tumor and non-tumor mammalian cell lines . This indicates that [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride could be researched further for its potential use in cancer treatment or as a tool in cancer research.

Energetic Compounds

Compounds consisting of oxadiazole rings, like the one , have been explored for their use in energetic materials . Their structural characteristics and hydrogen-bonding interactions could make them suitable for applications requiring high-energy compounds, such as propellants or explosives .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c9-5-7-10-8(12-11-7)6-3-1-2-4-6;/h6H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUNJLWWGVWHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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